6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid
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Overview
Description
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid is a synthetic organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to spirocyclic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of the research .
Comparison with Similar Compounds
6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid can be compared with other spirocyclic compounds, such as:
2-azaspiro[4.4]nonane-4-carboxylic acid hydrochloride: Similar in structure but with different functional groups and properties.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and used in different research contexts.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
7,7,9-trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8-4-11(2,3)6-12(8)7-13-5-9(12)10(14)15/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
MXYZGCXTFBJQPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC12CNCC2C(=O)O)(C)C |
Origin of Product |
United States |
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